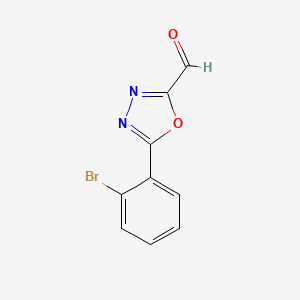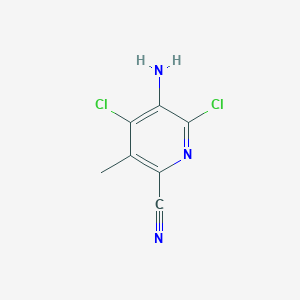
5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C7H4Cl2N3 This compound is characterized by the presence of amino, chloro, methyl, and nitrile functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of 3-methylpyridine followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The chloro groups in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or other reduced products.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays and as a precursor for bioactive molecules.
Medicine: The compound’s derivatives are explored for their therapeutic potential, including antimicrobial, antiviral, and anticancer activities.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The presence of electron-withdrawing chloro groups and electron-donating amino groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 5-Amino-4,6-dichloro-2-methylpyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Comparison: Compared to its analogs, 5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile exhibits unique reactivity due to the presence of the nitrile group, which can participate in additional chemical transformations. Its specific substitution pattern on the pyridine ring also imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and various applications.
Properties
Molecular Formula |
C7H5Cl2N3 |
|---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
5-amino-4,6-dichloro-3-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-4(2-10)12-7(9)6(11)5(3)8/h11H2,1H3 |
InChI Key |
UAPOYHJPQUFACR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1Cl)N)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


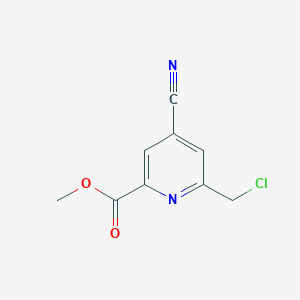
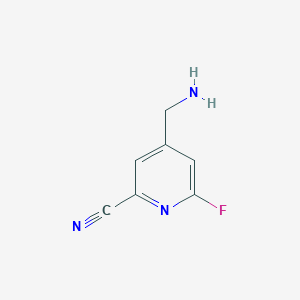
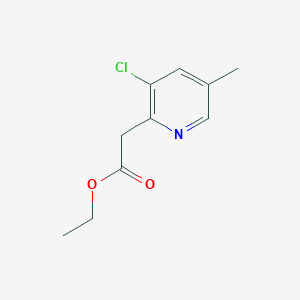
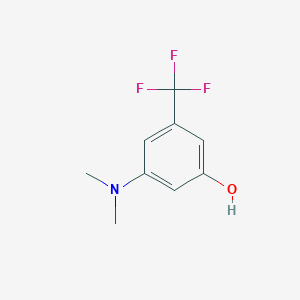

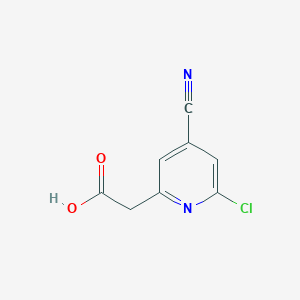
![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)
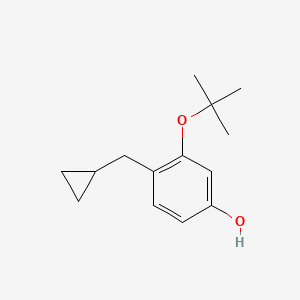
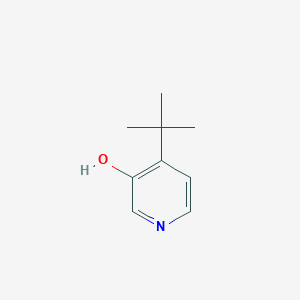
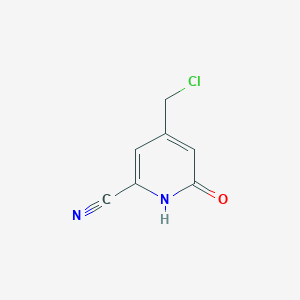
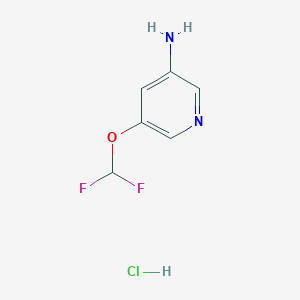
![[6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14851662.png)
![(((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan](/img/structure/B14851665.png)
